molecular formula C12H8BrF2NO3 B13695446 Ethyl 5-(4-Bromo-2,6-difluorophenyl)isoxazole-3-carboxylate

Ethyl 5-(4-Bromo-2,6-difluorophenyl)isoxazole-3-carboxylate

Cat. No.: B13695446
M. Wt: 332.10 g/mol
InChI Key: GQMDLQBMMRWQFF-UHFFFAOYSA-N
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Description

Ethyl 5-(4-Bromo-2,6-difluorophenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by the presence of a bromine and two fluorine atoms on the phenyl ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-Bromo-2,6-difluorophenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-2,6-difluorobenzonitrile with ethyl oxalyl chloride in the presence of a base, followed by cyclization with hydroxylamine hydrochloride to form the isoxazole ring . The reaction conditions often include refluxing in methanol or other suitable solvents for several hours to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of metal-free synthetic routes is gaining popularity due to environmental and economic considerations .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-Bromo-2,6-difluorophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to various hydroxylated or dehydrogenated products .

Scientific Research Applications

Ethyl 5-(4-Bromo-2,6-difluorophenyl)isoxazole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-Bromo-2,6-difluorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(4-Bromophenyl)isoxazole-3-carboxylate
  • Ethyl 5-(2,4-Difluorophenyl)isoxazole-3-carboxylate
  • Ethyl 5-(4-Chloro-2,6-difluorophenyl)isoxazole-3-carboxylate

Uniqueness

Ethyl 5-(4-Bromo-2,6-difluorophenyl)isoxazole-3-carboxylate is unique due to the specific combination of bromine and fluorine atoms on the phenyl ring. This combination can significantly influence its chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C12H8BrF2NO3

Molecular Weight

332.10 g/mol

IUPAC Name

ethyl 5-(4-bromo-2,6-difluorophenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C12H8BrF2NO3/c1-2-18-12(17)9-5-10(19-16-9)11-7(14)3-6(13)4-8(11)15/h3-5H,2H2,1H3

InChI Key

GQMDLQBMMRWQFF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=C(C=C(C=C2F)Br)F

Origin of Product

United States

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